N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a pyrazole ring and a thiazole ring, both of which are common in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole and thiazole rings, for example, might undergo reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications
Synthesis and Structural Characterization
The compound has been a subject of interest in synthetic chemistry due to its complex structure and potential applications. Studies like those by Kariuki et al. (2021) have focused on the synthesis and structural characterization of similar compounds, emphasizing their isostructural properties and conformational details. Such research highlights the potential of these compounds in the development of new materials with specific physical properties Kariuki et al., 2021.
Antimicrobial Activities
The antimicrobial potential of pyrazole derivatives, including those structurally related to the specified compound, has been extensively explored. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives and evaluated their antibacterial and antifungal activities, discovering that these compounds exhibited good antimicrobial properties against a range of pathogens. This suggests that our compound of interest may also possess antimicrobial activities worth exploring Ragavan et al., 2010.
Cannabinoid Receptor Studies
Compounds with pyrazole structures have been investigated for their interaction with cannabinoid receptors. Shim et al. (2002) conducted a study on the molecular interaction of a cannabinoid receptor antagonist, highlighting the importance of pyrazole derivatives in understanding receptor-ligand interactions and the development of potential therapeutic agents targeting the CB1 cannabinoid receptor Shim et al., 2002.
Radiotracer Development for PET Imaging
The feasibility of using pyrazole derivatives in the development of PET radiotracers has been demonstrated, with applications in studying cannabinoid receptors in the brain. Katoch-Rouse et al. (2003) synthesized a compound for potential use in PET imaging to explore CB1 receptor distribution, offering insights into neurological diseases and cannabinoid-related disorders Katoch-Rouse et al., 2003.
Cytotoxicity and Anticancer Research
Pyrazole derivatives have also been studied for their cytotoxic effects against cancer cell lines. Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues, evaluating their cytotoxicity against breast cancer cell lines, highlighting the potential of these compounds in anticancer research Ahsan et al., 2018.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c1-13-20(30-22(26-13)16-5-3-4-6-17(16)23)12-25-21(29)19-11-18(27-28(19)2)14-7-9-15(24)10-8-14/h3-11H,12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWULMLTXMMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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